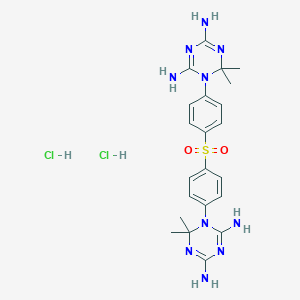
Bis(2-cyanoethyl)phenylphosphine
Vue d'ensemble
Description
Bis(2-cyanoethyl)phenylphosphine is a useful research compound. Its molecular formula is C12H13N2P and its molecular weight is 216.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Transformations
Bis(2-cyanoethyl)phenylphosphine, a prochiral compound, has been transformed into optically active monoamide and monoacid forms using nitrile-hydrolysing enzymes. This process achieved varying enantiomeric excesses, demonstrating its potential in asymmetric synthesis and enzyme-promoted desymmetrisation (Kiełbasiński et al., 2007).
Reactivity Studies
The reactivity of Bis(2-phenylphosphinoethyl)phenylphosphine, a related compound, with lithium has been studied. This research helps understand the characteristics and potential applications of phosphine derivatives in chemical reactions (Mason et al., 2007).
Catalytic Applications
Bis(2-picolyl)phenylphosphine, a ligand closely related to this compound, has been used to synthesize nickel and iron complexes. These complexes have been evaluated for their ability to catalyze the oligomerization of ethylene, indicating potential applications in polymerization processes (Kermagoret et al., 2008).
Synthesis of Polymers
Bisphenol compounds containing phenylphosphine oxide, similar in structure to this compound, have been synthesized for creating benzoxazine monomers. These monomers exhibit significant thermal stability, indicating potential applications in high-performance materials (Choi et al., 2006).
Polyamide Synthesis
Bis(4-aminophenyl)phenylphosphine, a compound structurally related to this compound, has been used to synthesize new aromatic polyamides. These polyamides demonstrated amorphous properties, solubility in organic solvents, and high thermal stability, making them suitable for advanced material applications (Yamashita et al., 1993).
Structural Studies
Further structural studies of bis[2-(bromodimethylstannyl)ethyl]phenylphosphine oxide and related compounds have provided insights into their crystal structures, contributing to a better understanding of phosphine oxides in material science (Harrison et al., 2003).
Electrospray-active Ligands
Phenylphosphine derivatives have been explored for their use as electrospray-active ligands. The development of such ligands enhances the analysis of neutral complexes by electrospray ionisation mass spectrometry, a crucial tool in modern analytical chemistry (Farrer et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(2-cyanoethyl)phenylphosphine is a complex compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the synthesis of copper (i) complexes, which have shown noteworthy stability in aqueous media and remarkable in vitro cytotoxic activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s involvement in the synthesis of copper (i) complexes suggests it may influence pathways related to copper metabolism and cytotoxic activity
Result of Action
Copper (i) complexes synthesized using this compound have shown remarkable in vitro cytotoxic activity
Action Environment
Propriétés
IUPAC Name |
3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321555 | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-92-9 | |
| Record name | 15909-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of bis(2-cyanoethyl)phenylphosphine in the synthesis of 1-phenyl-4-phosphorinanone?
A1: this compound serves as a crucial intermediate in the synthesis of 1-phenyl-4-phosphorinanone. [] The synthesis likely involves a cyclization reaction where the cyanoethyl groups in this compound react to form the six-membered phosphorinane ring. Subsequent hydrolysis then yields the final product, 1-phenyl-4-phosphorinanone. You can find more details on this synthetic route in the paper titled "1‐Phenyl‐4‐Phosphorinanone." []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)



